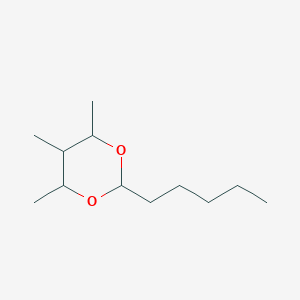

4,5,6-Trimethyl-2-pentyl-1,3-dioxane

Description

Significance of Six-Membered Cyclic Acetals in Stereochemical Control and Conformational Analysis

The six-membered ring of 1,3-dioxanes preferentially adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de This conformational rigidity is a key feature that allows for a high degree of stereochemical control in organic reactions. The predictable orientation of substituents on the ring enables chemists to design reactions with specific stereochemical outcomes.

Furthermore, the fixed spatial arrangement of atoms in the 1,3-dioxane (B1201747) ring makes these compounds excellent models for conformational analysis. thieme-connect.deresearchgate.net By using techniques such as ¹H and ¹³C NMR spectroscopy, researchers can determine the relative configuration of substituents and study the energetic preferences of different conformations. thieme-connect.de The measurement of coupling constants and nuclear Overhauser effects in NMR experiments provides detailed information about the spatial relationships between atoms, allowing for the precise assignment of stereochemistry. thieme-connect.de

Historical Context of 1,3-Dioxane Derivatives as Probes for Intramolecular Interactions

Historically, 1,3-dioxane derivatives have been instrumental in probing and quantifying intramolecular interactions. The well-defined geometry of the ring allows for the isolation and study of specific non-bonded interactions, such as diaxial interactions between substituents at the C2, C4, and C6 positions. thieme-connect.de These interactions are more pronounced in 1,3-dioxanes compared to cyclohexanes due to the shorter C-O bond lengths, which leads to a greater thermodynamic preference for equatorial substituents at the C2 position. thieme-connect.de

Moreover, studies on 1,3-dioxanes have been crucial for understanding stereoelectronic effects, such as the anomeric effect, where an axial position for an alkoxy group at C2 is stabilized. thieme-connect.deacs.org Computational studies have also been employed to investigate the balance of various hyperconjugative interactions within the 1,3-dioxane ring system. acs.orgresearchgate.net

Structural Specificity of 4,5,6-Trimethyl-2-pentyl-1,3-Dioxane within the Dioxane Class

The compound this compound presents a specific substitution pattern that influences its conformational preferences. The substituents—three methyl groups at positions 4, 5, and 6, and a pentyl group at position 2—will adopt conformations that minimize steric strain.

The conformational preference of a substituent is often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. A positive A-value indicates a preference for the equatorial position. The A-values for alkyl groups on a cyclohexane ring can provide an estimate for their behavior on a 1,3-dioxane ring.

| Substituent | Approximate A-value (kcal/mol) |

| Methyl | 1.7 |

| Pentyl | 2.1 |

Note: A-values are context-dependent and can vary slightly based on the specific molecular environment.

Overview of Research Trajectories for Complex Substituted 1,3-Dioxanes

Current research on complex substituted 1,3-dioxanes is expanding into various fields, demonstrating their versatility beyond fundamental stereochemical studies. In medicinal chemistry, these compounds are being investigated as potential ligands for various receptors. mdpi.comresearchgate.net The rigid 1,3-dioxane scaffold can be used to hold pharmacophoric elements in a specific spatial arrangement, leading to high selectivity for biological targets. mdpi.comresearchgate.net For instance, certain substituted 1,3-dioxanes have shown promise as σ receptor or NMDA receptor antagonists. mdpi.com

Furthermore, 1,3-dioxane derivatives are being explored as modulators of multidrug resistance (MDR) in cancer therapy. nih.gov The development of novel 1,3-dioxane structures could lead to more effective treatments for resistant tumors. nih.gov The synthesis of novel 1,3-dioxanes also continues to be an active area of research, with new methods being developed to create diverse substitution patterns for various applications, including in the fragrance and cosmetic industries. ijapbc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

61920-37-4 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

4,5,6-trimethyl-2-pentyl-1,3-dioxane |

InChI |

InChI=1S/C12H24O2/c1-5-6-7-8-12-13-10(3)9(2)11(4)14-12/h9-12H,5-8H2,1-4H3 |

InChI Key |

KOWZSJAMUWLPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1OC(C(C(O1)C)C)C |

Origin of Product |

United States |

Advanced Conformational Analysis and Stereochemical Characterization of Polysubstituted 1,3 Dioxanes

Conformational Preferences and Dynamics

The stereochemical behavior of 4,5,6-trimethyl-2-pentyl-1,3-dioxane is governed by the conformational dynamics of its six-membered heterocyclic ring. The presence of four substituents dictates a complex interplay of steric and electronic effects that determine the molecule's preferred three-dimensional structure.

Chair, Twist-Boat, and Half-Chair Conformations of the 1,3-Dioxane (B1201747) Ring

Like its parent heterocycle, cyclohexane (B81311), the 1,3-dioxane ring is not planar and adopts a variety of conformations to relieve torsional and angle strain. The most stable and predominant conformation for the 1,3-dioxane ring is the chair form. thieme-connect.de This conformation minimizes angle strain by maintaining tetrahedral bond angles and reduces torsional strain by staggering adjacent bonds.

Due to the presence of two oxygen atoms, the geometry of the 1,3-dioxane chair is slightly different from that of cyclohexane. The C-O bonds are shorter than C-C bonds, which can lead to more pronounced diaxial interactions between substituents. thieme-connect.de In this compound, the chair conformation allows the four substituents to occupy either axial or equatorial positions. The equilibrium between the two possible chair conformers is a critical aspect of its stereochemistry.

Other, less stable conformations include the twist-boat and half-chair forms. The twist-boat conformation is a flexible form that is typically a local minimum on the potential energy surface. researchgate.net It is more stable than the true boat conformation because it alleviates some steric hindrance and eclipsing interactions. The half-chair conformation is generally considered a high-energy transition state on the pathway of interconversion between chair and twist-boat forms. The energy difference between the chair and the 2,5-twist conformer in the parent 1,3-dioxane has been calculated to be approximately 5.19 kcal/mol using density functional theory (DFT). researchgate.net

Quantum-Chemical Studies on Potential Energy Surfaces and Conformational Isomerizations

Quantum-chemical calculations are powerful tools for mapping the potential energy surface (PES) of cyclic molecules like 1,3-dioxanes. researchgate.netresearchgate.net These studies reveal the relative energies of different conformers (minima on the PES) and the transition states that connect them. For substituted 1,3-dioxanes, methods like Hartree-Fock (HF) and DFT have been used to establish the pathways for conformational isomerization, such as the chair-to-chair ring inversion. researchgate.net

For a molecule like this compound, a full PES would be complex due to the multiple stereocenters and the flexibility of the pentyl group. However, based on studies of simpler analogues, the primary isomerization process would be the ring inversion from one chair form to another (e.g., C(eq) ↔ C(ax)). This inversion proceeds through higher-energy twist and boat-like transition states. researchgate.net The global minimum on the PES would correspond to the chair conformer that minimizes unfavorable steric interactions by placing the maximum number of bulky substituents in equatorial positions. researchgate.netresearchgate.net

Estimation of Potential Barriers to Conformational Processes

The energy barriers for conformational processes, such as ring inversion, can be estimated from the calculated potential energy surface. These barriers correspond to the energy of the transition states relative to the ground-state conformers. For 5-alkyl-substituted 1,3-dioxanes, quantum-chemical studies have identified pathways for the interconversion of equatorial and axial chair conformers, with estimated potential barriers. researchgate.net

The process of chair-chair interconversion typically involves passing through several transition states (often with half-chair or boat-like geometries) and intermediate twist-boat conformers. researchgate.net The highest energy barrier on this path determines the rate of inversion. For various 5-alkyl-1,3-dioxanes, these barriers have been calculated to be in the range of 8 to 12 kcal/mol. researchgate.net It is expected that the potential barriers for this compound would be of a similar magnitude, though the specific values would depend on the stereoisomer and the precise pathway of inversion.

Table 1: Calculated Energy Parameters for the Inversion of 5-Alkyl-1,3-dioxanes (kcal/mol) This table presents data for analogous compounds to infer the energetic landscape of the title compound.

| Conformer/Transition State | 5-Ethyl-1,3-dioxane researchgate.net | 5-Isopropyl-1,3-dioxane researchgate.net |

| Axial Chair (Cₐₓ) | 1.0 | 1.1 |

| 1,4-Twist (1,4-T) | 5.3 | 4.9 |

| 2,5-Twist (2,5-T) | 4.2 | 3.2 |

| Transition State 1 (TS-1) | 5.5 | 5.1 |

| Transition State 2 (TS-2) | 8.7 | 8.4 |

| Transition State 3 (TS-3) | 10.6 | 10.4 |

| Transition State 4 (TS-4) | 12.0 | 10.9 |

Determination of Gibbs Conformational Energies (ΔG°) for Substituents

The preference for a substituent to occupy the equatorial position over the axial one is quantified by its Gibbs conformational energy, also known as the A-value (ΔG° = G°ₐₓᵢₐₗ - G°ₑᵩᵤₐₜₒᵣᵢₐₗ). A positive A-value indicates a preference for the equatorial position. researchgate.net These values are crucial for predicting the most stable conformer of a polysubstituted ring.

For this compound, the conformational equilibrium will be determined by the additive A-values of the four substituents, as well as any additional gauche or diaxial interactions between them. Alkyl groups at the C2 position experience significant steric interactions with the axial hydrogens at C4 and C6, leading to a strong preference for the equatorial position. thieme-connect.de Substituents at C4 and C6 also prefer the equatorial position to avoid 1,3-diaxial interactions. A methyl group at C5 has a smaller A-value, as its axial interactions are with the lone pairs of the ring oxygen atoms, which is a less severe interaction than with axial hydrogens. thieme-connect.dechegg.com

Table 2: Gibbs Conformational Energies (A-values) for Substituents on the 1,3-Dioxane Ring (kcal/mol)

| Substituent | Position | A-value (kcal/mol) |

| Methyl | C2 | ~4.2 chegg.com |

| Methyl | C4/C6 | ~2.9 |

| Methyl | C5 | ~0.8 researchgate.net |

| Ethyl | C2 | >4.0 |

| Isopropyl | C2 | >4.0 |

| Pentyl | C2 | >4.0 (estimated) |

Note: The A-value for a pentyl group at C2 is expected to be large and comparable to other bulky alkyl groups, strongly favoring an equatorial orientation.

Analysis of Steric Interactions in Polysubstituted Systems

In polysubstituted 1,3-dioxanes, the dominant steric interactions are 1,3-diaxial repulsions. These occur between an axial substituent and other axial atoms or groups at positions two carbons away.

For this compound, the most significant steric clashes would be:

An axial pentyl group at C2 would interact with axial hydrogens (or methyl groups) at C4 and C6. This interaction is highly destabilizing. thieme-connect.de

An axial methyl group at C4 would interact with the axial hydrogen at C2 and the axial hydrogen/methyl group at C6.

An axial methyl group at C6 would interact with the axial hydrogen at C2 and the axial hydrogen/methyl group at C4.

A severe 1,3-diaxial interaction occurs between axial methyl groups at C4 and C6, which has been estimated to be around 21.0-21.6 kJ/mol (approximately 5.0-5.2 kcal/mol). mdpi.comnih.gov

Due to these interactions, the most stable stereoisomers of this compound will adopt a chair conformation where the bulky pentyl group at C2 and as many methyl groups as possible occupy equatorial positions. If steric crowding forces the ring into a non-chair conformation, it would likely adopt a twist-boat form to minimize the most severe diaxial repulsions. nih.gov

Electrostatic Interactions and Their Influence on Conformational Equilibrium

Electrostatic interactions, including dipole-dipole and hyperconjugative effects, also play a role in the conformational equilibrium of 1,3-dioxanes. The two oxygen atoms create a significant dipole moment in the molecule. For polar substituents, the orientation that minimizes dipole-dipole repulsion or maximizes attractive interactions will be favored. thieme-connect.de

In the case of this compound, all substituents are non-polar alkyl groups. Therefore, direct dipole-dipole interactions between substituents and the ring are not the primary driving force. However, stereoelectronic effects, such as hyperconjugation, are always present. These involve the donation of electron density from a bonding orbital (e.g., σ C-H) to an adjacent anti-bonding orbital (e.g., σ* C-O). acs.org For instance, an anomeric effect can stabilize an axial position for electronegative substituents at C2, but this is not a major factor for alkyl groups. thieme-connect.de A more subtle effect is the homoanomeric interaction, involving the overlap of oxygen lone pairs with the σ* orbital of the C5-H bond, which can influence the relative stability of conformers. acs.org For the title compound, however, these electronic effects are likely secondary to the more dominant steric repulsions.

Attractive and Repulsive Gauche Effects in 5-Substituted 1,3-Dioxanes

In the context of 5-substituted 1,3-dioxanes, the conformation is significantly influenced by interactions between the substituent at the C5 position and the lone pairs of the two ring oxygen atoms. When a polar substituent is placed at C5, its preferred orientation (axial vs. equatorial) is not solely determined by sterics but also by electrostatic and stereoelectronic forces known as gauche effects. researchgate.net

A repulsive gauche effect occurs when electrostatic repulsion between electron-rich groups dominates. For instance, in 5-methoxy-1,3-dioxane, there is a notable repulsive interaction between the lone pairs of the substituent's oxygen and the ring's oxygen atoms, which destabilizes the axial conformer and strongly favors the equatorial position for the methoxy (B1213986) group. researchgate.net

Conversely, an attractive gauche effect describes a situation where a gauche conformation is unexpectedly more stable than the anti conformation. wikipedia.org This is often observed when substituents can engage in stabilizing interactions, such as hydrogen bonding or favorable dipole-dipole alignments. For polar substituents at the C5 position, the balance between attractive and repulsive forces determines the conformational equilibrium. The magnitude of these effects can be quantified by measuring the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. researchgate.net

| 5-Substituent (X) | Solvent | ΔG° (kcal/mol) (Equatorial - Axial) | Dominant Effect |

|---|---|---|---|

| OCH₃ | CCl₄ | -0.85 | Repulsive |

| NO₂ | C₆H₆ | -1.42 | Repulsive |

| SMe | CHCl₃ | -1.82 | Repulsive |

| SO₂Me | CHCl₃ | -1.92 | Repulsive |

Data derived from studies on 2-tert-butyl-5-substituted-1,3-dioxanes. A negative ΔG° indicates a preference for the equatorial conformer. researchgate.net

Anomeric Effect and Related Stereoelectronic Manifestations

The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of an electronegative substituent at an anomeric carbon (the C2 position in 1,3-dioxanes) to favor an axial orientation, despite the potential for greater steric hindrance compared to the equatorial position. rsc.orgacs.org This effect is a departure from predictions based solely on sterics and is rooted in hyperconjugation. rsc.org

The stabilization arises from a favorable orbital interaction where a non-bonding electron pair (n) from one of the ring's oxygen atoms overlaps with the anti-bonding sigma orbital (σ) of the C2-substituent bond (n -> σ). acs.orgresearchgate.net This interaction is geometrically optimal when the substituent is in the axial position, as the orbitals are anti-periplanar. This delocalization of electron density strengthens and shortens the C-O ring bonds while weakening the C2-substituent bond. rsc.org The strength of the anomeric effect increases with the electronegativity of the substituent, as this lowers the energy of the σ* orbital, making it a better electron acceptor. rsc.org

Perlin Effects and Their Spectroscopic Signatures

The Perlin effect is a spectroscopic manifestation of the stereoelectronic interactions within the ring, observed in NMR spectroscopy, specifically through one-bond carbon-hydrogen coupling constants (¹JCH). cdnsciencepub.comresearchgate.net It provides experimental evidence for the electronic consequences of effects like hyperconjugation and the anomeric effect. researchgate.net

In six-membered rings like 1,3-dioxanes, the "normal" Perlin effect is characterized by a larger ¹JCH value for an equatorial proton compared to its corresponding axial proton (¹JCH(eq) > ¹JCH(ax)). cdnsciencepub.comresearchgate.net This is observed at the C2, C4, and C6 positions. The underlying cause is the n -> σ* hyperconjugative interaction between an oxygen lone pair and the anti-bonding orbital of the anti-periplanar axial C-H bond. This interaction donates electron density into the σ*C-H(ax) orbital, which weakens and lengthens the axial C-H bond, resulting in a smaller coupling constant. cdnsciencepub.com

Interestingly, at the C5 position of 1,3-dioxanes, a "reversed" Perlin effect is often observed, where ¹JCH(ax) > ¹JCH(eq). acs.org This reversal is attributed to a different stereoelectronic interaction, a homoanomeric effect, where the lone pairs on the β-oxygen atoms interact with the C5-H(eq) σ* orbital through a "W" arrangement, weakening the equatorial C-H bond instead.

| Position | Orientation | Typical ¹JCH (Hz) | Observed Effect |

|---|---|---|---|

| C2 | Axial (ax) | ~157-159 | Normal Perlin Effect |

| Equatorial (eq) | ~165-167 | ||

| C5 | Axial (ax) | ~132 | Reversed Perlin Effect |

| Equatorial (eq) | ~126 |

Data are representative values for conformationally rigid 1,3-dioxane systems.

Spectroscopic Characterization Techniques

The primary method for the detailed conformational and stereochemical analysis of polysubstituted 1,3-dioxanes in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. auremn.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is exceptionally powerful for studying 1,3-dioxanes because key NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are highly sensitive to the three-dimensional arrangement of atoms. auremn.org.brresearchgate.net By analyzing both ¹H and ¹³C NMR spectra, it is possible to determine the dominant ring conformation (e.g., chair, twist-boat) and the preferred orientation (axial or equatorial) of each substituent. researchgate.net

The three-bond (vicinal) proton-proton coupling constant, ³JHH, is fundamentally linked to the dihedral angle (φ) between the coupled protons through the Karplus relationship . miamioh.eduwikipedia.org This relationship states that the coupling is largest when the protons are anti-periplanar (φ ≈ 180°) or syn-periplanar (φ ≈ 0°) and smallest when they are orthogonal (φ ≈ 90°). wikipedia.orgyoutube.com

In a rigid chair conformation of a 1,3-dioxane, the dihedral angles between vicinal protons are well-defined. This allows for the confident assignment of proton orientations based on measured ³JHH values:

Axial-Axial (³Jaa): The dihedral angle is ~180°, leading to a large coupling constant, typically in the range of 8-13 Hz. wpmucdn.com

Axial-Equatorial (³Jae): The dihedral angle is ~60°, resulting in a small coupling constant, typically 1-5 Hz. wpmucdn.com

Equatorial-Equatorial (³Jee): The dihedral angle is also ~60°, leading to a similarly small coupling constant, typically 1-5 Hz. wpmucdn.com

The observation of a large coupling constant between two vicinal protons is strong evidence for a diaxial relationship, which is invaluable for determining the stereochemistry of substituents on the ring. researchgate.net

| Proton Relationship | Approximate Dihedral Angle (φ) | Expected ³JHH (Hz) |

|---|---|---|

| Axial - Axial (Hax - H'ax) | ~180° | 8 - 13 |

| Axial - Equatorial (Hax - H'eq) | ~60° | 1 - 5 |

| Equatorial - Equatorial (Heq - H'eq) | ~60° | 1 - 5 |

Values are typical ranges for substituted 1,3-dioxanes. wpmucdn.comresearchgate.net

In addition to coupling constants, chemical shifts provide crucial conformational information.

In ¹H NMR spectroscopy , axial protons on a 1,3-dioxane ring are generally shielded (resonate at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts. docbrown.info This is due to the magnetic anisotropy of the adjacent C-C and C-O single bonds. An axial proton is located within the shielding cone of these bonds, while an equatorial proton is in the deshielding region. acs.org This difference allows for the direct assignment of axial and equatorial protons in a conformationally locked system.

In ¹³C NMR spectroscopy , the chemical shifts of the ring carbons are sensitive to the orientation of nearby substituents. docbrown.info A key diagnostic tool is the gamma-gauche effect , where an axial substituent causes a shielding (upfield shift of 2-7 ppm) of the carbon atom three bonds away (the γ-carbon) compared to when the substituent is equatorial. univ-lemans.froregonstate.edu For example, an axial methyl group at C4 would cause an upfield shift for C2 and C6. This effect is a reliable indicator of an axial substituent's presence.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| C2 (CH₂) | ~4.7 | ~94.3 |

| C4, C6 (CH₂) | ~3.7 | ~66.9 |

| C5 (CH₂) | ~1.8 | ~26.6 |

Note: In the rapidly inverting unsubstituted 1,3-dioxane, separate axial and equatorial signals are not observed at room temperature; the values shown are the averaged chemical shifts. docbrown.infodocbrown.info

Use of Anancomeric Structures for Fixed-Conformation Studies

In the realm of conformational analysis, studying the precise spatial arrangement of atoms within a molecule is paramount. For flexible ring systems like 1,3-dioxanes, which typically exist in a dynamic equilibrium between different chair and boat conformations, isolating a single conformation for detailed study presents a significant challenge. This is where the concept of anancomeric structures becomes invaluable. An anancomeric system is one that is conformationally locked, meaning it overwhelmingly favors a single conformation. This is often achieved by introducing a sterically demanding substituent that, due to its large size, has a strong preference for the equatorial position to minimize unfavorable steric interactions.

While specific studies on anancomeric structures of this compound are not prevalent in the literature, the principles can be readily applied. By introducing a bulky group, such as a tert-butyl group, at a strategic position on the 1,3-dioxane ring, the conformational equilibrium can be shifted almost entirely to one side. This "locking" of the conformation allows for unambiguous spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the precise stereochemical relationships between the substituents.

For instance, in a hypothetical anancomeric analogue of this compound, the fixed chair conformation would allow for the precise measurement of nuclear Overhauser effects (NOEs) and coupling constants. These parameters provide through-space and through-bond proximity information, respectively, which are essential for assigning the relative stereochemistry of the methyl and pentyl groups.

Table 1: Hypothetical Anancomeric Analogues for Fixed-Conformation Studies

| Holding Group | Position of Holding Group | Expected Predominant Conformation | Utility in Analysis |

|---|---|---|---|

| tert-Butyl | C5 | Chair conformation with tert-butyl group equatorial | Locks the ring, allowing for clear determination of the relative stereochemistry of substituents at C2, C4, and C6 through NMR analysis. |

X-ray Crystallography for Solid-State Structural Elucidation

While NMR spectroscopy provides invaluable information about the conformation of molecules in solution, X-ray crystallography offers a definitive picture of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

For a polysubstituted 1,3-dioxane like this compound, X-ray crystallography would provide an unambiguous depiction of its three-dimensional structure in the crystalline form. This would confirm the preferred conformation of the 1,3-dioxane ring (likely a chair) and the precise spatial orientation of the four substituents: the pentyl group at C2 and the three methyl groups at C4, C5, and C6.

Although a specific crystal structure for this compound is not publicly available, the extensive body of crystallographic data for other polysubstituted 1,3-dioxanes provides a strong basis for predicting its solid-state conformation. These studies consistently show that the 1,3-dioxane ring adopts a chair conformation, with bulky substituents preferentially occupying equatorial positions to minimize steric strain.

Determination of Absolute Configuration and Conformation in Crystalline State

One of the most powerful applications of X-ray crystallography, particularly for chiral molecules, is the determination of the absolute configuration of stereocenters. wikipedia.org For a molecule like this compound, which has multiple chiral centers (C4, C5, and C6, and potentially C2 depending on the substitution pattern of the pentyl group), determining the absolute stereochemistry is crucial.

The determination of absolute configuration through X-ray crystallography relies on the phenomenon of anomalous dispersion. wikipedia.org When X-rays interact with electrons, a small phase shift occurs, and the magnitude of this shift is element-dependent. By carefully analyzing the intensities of Friedel pairs (reflections that are related by inversion symmetry), it is possible to determine the absolute arrangement of atoms in space. The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms that the assigned stereochemistry is correct.

In the context of this compound, a single-crystal X-ray diffraction experiment on an enantiomerically pure sample would not only reveal its solid-state conformation but also definitively establish the absolute configuration (R or S) at each of its chiral centers. This information is fundamental to understanding its biological activity and stereospecific interactions.

Table 2: Crystallographic Parameters in a Hypothetical Analysis of a Polysubstituted 1,3-Dioxane

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides basic information about the packing of molecules in the crystal. |

| Space Group | The specific symmetry elements present in the crystal. | Determines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides and the angles between them for the smallest repeating unit of the crystal. | Defines the size and shape of the unit cell. |

Computational Chemistry and Theoretical Investigations of 4,5,6 Trimethyl 2 Pentyl 1,3 Dioxane Analogues

Quantum Chemical Calculation Methodologies

The foundation of modern computational investigation lies in solving the Schrödinger equation, for which various approximate methods have been developed. For molecules like 1,3-dioxane (B1201747) analogues, Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory are the most prominent approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. nih.gov This method is particularly well-suited for the structural optimization and calculation of energetics for 1,3-dioxane analogues. In DFT, the total energy of a system is determined as a functional of the electron density. nih.gov

Researchers commonly use hybrid density functionals, such as B3LYP, B3P86, and B3PW91, to study the conformational properties of 1,3-dioxane and its derivatives. researchgate.net These functionals incorporate a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the calculations. For instance, DFT calculations have been employed to determine the relative stability of different conformers, such as the chair and twist-boat forms. One study found that the chair conformer of 1,3-dioxane is more stable than the 2,5-twist conformer by approximately 5.19 kcal/mol, a value that differs slightly from that obtained by Hartree-Fock methods. researchgate.net

The process of structural optimization involves finding the minimum energy geometry of a molecule. escholarship.org DFT methods are used to calculate the forces on each atom and adjust their positions iteratively until a stationary point on the potential energy surface is reached. This is crucial for identifying the most stable conformations and the transition states that connect them.

Table 1: Application of DFT Functionals in 1,3-Dioxane Analogue Studies

| DFT Functional | Application | Key Findings | Reference |

|---|---|---|---|

| B3LYP, B3P86, B3PW91 | Conformational analysis of 1,3-dioxane | Calculated energy differences, enthalpies, and free energies between chair and twist conformers. | researchgate.net |

| B3LYP/6-31G* | Study of stereoelectronic effects | Determined ring flipping barrier heights and analyzed donor-acceptor interactions. | tandfonline.com |

| PBE | General purpose for heterogeneous catalysis | Noted as a common functional, accurate to about 5-15 kJ/mol. | stackexchange.com |

| SCAN | Core-level spectroscopy | Yielded accurate predictions for K-edge spectra with low root mean square error. | escholarship.org |

Ab initio (from first principles) molecular orbital methods provide a rigorous framework for studying molecular systems without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, approximating the many-electron wavefunction as a single Slater determinant. While HF theory neglects electron correlation, it serves as a valuable starting point for more advanced methods. unram.ac.id

For 1,3-dioxane analogues, HF calculations have been used to investigate potential energy surfaces and conformational isomerization pathways. researchgate.net For example, a study on 1,3-dioxane showed the chair conformer to be 4.67 kcal/mol more stable than the 2,5-twist conformer at the HF level. researchgate.net

To account for electron correlation, which is crucial for achieving higher accuracy, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular choice. MP2 calculations improve upon the HF results by including a correction for electron correlation, often leading to more accurate conformational energies. arxiv.org For instance, the calculated conformational free energy difference between the chair and 2,5-twist structures of 1,3-dioxane at the MP2 level was found to be 4.85 kcal/mol. researchgate.net

Table 2: Conformational Energy Differences (ΔE) in 1,3-Dioxane (kcal/mol)

| Conformer Comparison | HF Method | MP2 Method | DFT Method | Reference |

|---|---|---|---|---|

| Chair vs. 2,5-Twist | 4.67 ± 0.31 | 4.85 ± 0.08 (ΔG) | 5.19 ± 0.8 | researchgate.net |

| 1,4-Twist vs. 2,5-Twist | 1.36 ± 0.12 | - | 1.0 | researchgate.net |

The accuracy of any quantum chemical calculation is critically dependent on the choice of the "level of theory," which comprises the method (e.g., HF, MP2, B3LYP) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set represents a trade-off between accuracy and computational expense. stackexchange.com

For studies on 1,3-dioxane analogues, Pople-style basis sets are commonly used. These include sets like 6-31G(d) and 6-311+G(2d,p). researchgate.netrowansci.com The notation indicates the number of functions used to describe core and valence electrons. The addition of polarization functions (e.g., (d) or *) allows orbitals to change shape, while diffuse functions (e.g., +) are important for describing weakly bound electrons. rowansci.com

Correlation-consistent basis sets, such as Dunning's cc-pVDZ (correlation-consistent polarized valence double-zeta), are another popular choice, designed to systematically converge towards the complete basis set limit. rowansci.comchemrxiv.org The selection of an appropriate basis set is crucial; for example, augmented basis sets are often necessary for describing systems with significant non-covalent interactions, though they can sometimes lead to numerical instability in large systems. researchgate.net More recent studies suggest that for DFT calculations, Jensen's pcseg family of basis sets can offer higher accuracy than similarly sized Pople sets. rowansci.com The choice must be tailored to the specific property being investigated, as basis sets optimized for ground-state energies may not be ideal for core-level spectroscopy, which requires more flexibility to describe orbital relaxation. chemrxiv.org

Table 3: Common Basis Sets Used in 1,3-Dioxane Analogue Calculations

| Basis Set | Description | Typical Application | Reference |

|---|---|---|---|

| 6-31G(d) or 6-31G* | Double-zeta split-valence with polarization functions on heavy atoms. | Geometry optimizations and frequency calculations for medium-sized molecules. | researchgate.netrowansci.com |

| 6-311++G(d,p) | Triple-zeta split-valence with diffuse and polarization functions on all atoms. | Higher accuracy single-point energy calculations; systems with anions or weak interactions. | researchgate.net |

| cc-pVDZ | Correlation-consistent polarized valence double-zeta. | Calculations where systematic improvement with basis set size is desired. | rowansci.comchemrxiv.org |

| aug-cc-pCVXZ | Augmented correlation-consistent polarized core-valence X-zeta (X=D,T,Q...). | High-accuracy calculations, especially for core-level properties. | chemrxiv.org |

Stereoelectronic Effects and Bonding Analysis

Beyond determining structure and energy, computational methods can provide deep insights into the electronic interactions that dictate molecular conformation and reactivity. Stereoelectronic effects, which refer to the influence of orbital orientation on molecular properties, are particularly important in heterocyclic systems like 1,3-dioxanes.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex results of a quantum chemical calculation into a familiar language of localized bonds, lone pairs, and antibonding orbitals. taylorandfrancis.comuba.ar This method allows for the quantitative investigation of hyperconjugation—the interaction between a filled (donor) orbital and a nearby empty (acceptor) orbital. youtube.com

The strength of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy (E(2)). taylorandfrancis.com A larger E(2) value indicates a stronger interaction and greater electron delocalization from the donor to the acceptor orbital. This analysis is crucial for understanding phenomena such as the anomeric effect, which plays a significant role in the conformational preferences of 1,3-dioxane analogues. researchgate.netrsc.org

In the 1,3-dioxane ring, the most significant hyperconjugative interactions involve the lone pairs (n) on the oxygen atoms and the antibonding orbitals (σ) of adjacent C-C and C-H bonds. These are known as n → σ interactions.

The orientation of the oxygen lone pairs relative to the neighboring sigma bonds is critical. These interactions are highly dependent on the conformation of the ring. For example, an axial lone pair on an oxygen atom is anti-periplanar to an adjacent axial C-H bond, leading to a strong n → σ*C-H interaction. This delocalization of electron density stabilizes the molecule, lengthens the C-H bond, and is a key component of the anomeric effect. researchgate.netacs.org

Computational studies on 1,3-dioxane have quantified these interactions. The delocalization from an equatorial oxygen lone pair [LP(e)O1] to the σ* antibonding orbital of the C2-O3 bond has a stabilization energy of 12.66 kcal/mol. tandfonline.comresearchgate.net Other significant interactions include those between oxygen lone pairs and the antibonding orbitals of C-H bonds at various positions in the ring, such as nO→σC–Hax and the homoanomeric nO→σC5–Heq interactions. researchgate.netresearchgate.net The balance of these various hyperconjugative interactions is essential for accurately explaining the observed bond lengths and conformational preferences in 1,3-dioxane and its derivatives. researchgate.netacs.org

Table 4: Selected Hyperconjugative Interaction Energies (E(2)) in 1,3-Dioxane

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Energy (E(2)) (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| LP(e)O1 | σ* C2-O3 | 12.66 | Major stabilizing interaction within the ring. | tandfonline.comresearchgate.net |

| np(O) | σC-Hax | - | Dominant anomeric interaction at C2, C4, and C6. | researchgate.netacs.org |

| np(O) | σC(5)-Heq | - | Important homoanomeric interaction. | researchgate.netacs.org |

| σC-O | σ*C5–Heq | - | Contributes to the overall stereoelectronic balance. | researchgate.net |

Note: Specific energy values for all interactions are not always detailed in abstracts; the table reflects key identified interactions.

Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions

Homoanomeric Effects

In analogues of 4,5,6-trimethyl-2-pentyl-1,3-dioxane, the homoanomeric effect plays a significant role in dictating the conformational preferences and stability of the heterocyclic ring. This stereoelectronic effect involves the delocalization of electron density from a lone pair of an oxygen atom (n) to an anti-bonding sigma orbital (σ) of a C-H bond located at the C5 position. Specifically, computational studies on 1,3-dioxane systems have highlighted the importance of the n(p) → σ(C(5)-H)eq interaction. nih.gov This interaction contributes to the relative elongation and stabilization of equatorial C5-H bonds. nih.govresearchgate.net The balance of several hyperconjugative interactions, including the homoanomeric effect, is crucial for a complete understanding of the molecule's structure. nih.gov The strength of this effect is dependent on the geometry of the ring, which must allow for effective overlap between the donor lone pair and the acceptor anti-bonding orbital.

Table 1: Key Orbital Interactions Related to the Homoanomeric Effect in 1,3-Dioxane Systems

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

|---|---|---|---|

| Homoanomeric | Oxygen lone pair (np) | σ*(C5-Heq) | Stabilization of the equatorial C-H bond at C5. nih.gov |

| Anomeric | Oxygen lone pair (np) | σ*(C-Hax) | Dominant interaction at C2, C4, and C6 positions. nih.gov |

| Other | σ(C-Heq) | σ*(C-O) | Contributes to overall conformational stability. researchgate.net |

Orbital Interactions Governing Conformational Stability

The conformational stability of the 1,3-dioxane ring, characteristic of compounds like this compound, is governed by a complex interplay of stereoelectronic orbital interactions. Like cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair conformation, which minimizes both angle and torsional strain. wikipedia.orgthieme-connect.de However, the presence of two oxygen atoms introduces significant hyperconjugative interactions that further stabilize this conformation over flexible forms like the twist-boat. researchgate.netthieme-connect.de

Table 2: Summary of Dominant Stereoelectronic Interactions in the 1,3-Dioxane Chair Conformer

| Interaction | Description | Impact on Stability |

|---|---|---|

| Anomeric Effect | Delocalization from an oxygen lone pair to an adjacent anti-bonding σ* orbital (e.g., at C2, C4, C6). nih.gov | Major contributor to the stability of the chair form; influences substituent orientation. rsc.org |

| Homoanomeric Effect | Delocalization from an oxygen lone pair to the σ*(C5-Heq) orbital. nih.govresearchgate.net | Stabilizes the ring structure and affects C5-H bond properties. nih.gov |

| C-H Hyperconjugation | Interactions involving σ(C-H) and σ*(C-O) orbitals. researchgate.net | Contributes to the overall energetic preference for the chair conformation. |

| 1,3-Diaxial Interactions | Steric repulsion between axial substituents at C2, C4, and C6. thieme-connect.de | Destabilizing effect that strongly disfavors axial substituents at C2. thieme-connect.de |

Simulation of Reaction Mechanisms and Transition States

DFT Calculations for Elucidating Prins Reaction Pathways

Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanism of the Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde that is commonly used to synthesize 1,3-dioxane derivatives. beilstein-journals.orgresearchgate.net These computational studies allow for the mapping of reaction pathways, identification of transition states, and calculation of activation energies. beilstein-journals.org

The Prins reaction can proceed through different pathways, including stepwise or concerted mechanisms, and the operative pathway often depends on the specific reactants, catalysts, and reaction conditions. acs.orgbrandeis.edu DFT calculations have been employed to distinguish between these possibilities. beilstein-journals.orgacs.org For instance, some studies suggest a stepwise mechanism initiated by the electrophilic addition of a protonated aldehyde to the alkene, forming a β-hydroxy carbocation intermediate. brandeis.eduwikipedia.org Other computational work points towards a concerted, highly asynchronous mechanism, particularly with certain chiral catalysts, where the carbon-carbon and carbon-oxygen bonds form in a single, albeit asynchronous, step. acs.org By modeling the transition state geometries and their corresponding energies, DFT can predict product distributions and stereochemical outcomes, such as the formation of cis or trans isomers. acs.org

Characterization of Intermediates (e.g., Carbocations, Hemiacetals)

Computational chemistry provides critical insights into the fleeting intermediates that govern the course of the Prins reaction. The β-hydroxy carbocation is a key intermediate in the widely accepted stepwise mechanism. wikipedia.org Following the initial electrophilic attack, this carbocation can be captured by a suitable nucleophile (like water), react with a second molecule of the aldehyde, or undergo elimination. wikipedia.org DFT calculations can model the structure and stability of this carbocationic species. rsc.org For example, calculations have been used to assess the stability of a 2-oxa-5-adamantyl carbocation, a potential intermediate in Prins cyclizations, and to predict its subsequent reaction pathways, such as a retro-Prins fragmentation. rsc.org

More recent DFT studies have proposed the involvement of other intermediates. One investigation identified a stable hemiacetal intermediate, HO–CH₂–O–CH(R)–CH₂–CH₂–OH, which forms after the creation of a 1,3-diol. beilstein-journals.org This hemiacetal then undergoes a ring-closing step to yield the final 1,3-dioxane product. beilstein-journals.org The calculations indicated that this hemiacetal intermediate has a stability comparable to that of the 1,3-dioxane product, suggesting they may exist in equilibrium. beilstein-journals.org

Table 3: Computationally Characterized Intermediates in Prins-type Reactions

| Intermediate | Description | Role in Mechanism | Computational Insights |

|---|---|---|---|

| β-Hydroxy Carbocation | A positively charged species formed after the initial C-C bond formation. wikipedia.org | Central intermediate that dictates the final product through subsequent reaction steps (nucleophilic capture, elimination, etc.). brandeis.eduwikipedia.org | DFT calculations can determine its stability and propensity for rearrangement or fragmentation. rsc.org |

| Hemiacetal | Formed from the reaction of a 1,3-diol with another aldehyde molecule. beilstein-journals.org | Precursor to the final 1,3-dioxane via an intramolecular ring-closure. beilstein-journals.org | Found to be of comparable stability to the 1,3-dioxane product, suggesting a possible equilibrium. beilstein-journals.org |

| Oxonium Ion | The protonated aldehyde reactant. wikipedia.org | The initial electrophile that attacks the alkene double bond. wikipedia.org | Its resonance structures and electrophilicity are readily modeled. wikipedia.org |

Potential Energy Surface Mapping for Ring-Flipping Processes

The conformational dynamics of 1,3-dioxane analogues, such as the interconversion between two equivalent chair forms (a "ring flip"), can be comprehensively studied by mapping the potential energy surface (PES). libretexts.orgyoutube.com A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For a ring flip, the minimum energy pathway on this surface connects the two stable chair conformers (energy minima) via higher-energy transition states and intermediates. youtube.com

Computational methods are used to locate the stationary points on the PES, including the stable chair (C) conformer, the high-energy half-chair (HC) transition state, and the twist-boat (TB) intermediate. researchgate.netwikipedia.org For the parent 1,3-dioxane, the chair conformer is significantly more stable than the 2,5-twist conformer by approximately 5 kcal/mol. researchgate.net The ring inversion process involves passing through a high-energy barrier, which corresponds to the transition state. wikipedia.orgreddit.com This barrier is what determines the rate of interconversion at a given temperature. wikipedia.org By calculating the relative energies of these conformations, theoretical chemists can predict the energy barriers for the ring-flipping process and understand how substituents, like the trimethyl and pentyl groups in this compound, would influence the conformational landscape and the dynamics of the ring inversion.

Table 4: Calculated Relative Energies of 1,3-Dioxane Conformers

| Conformer | Point Group | Role in Ring Flip | Relative Energy (kcal/mol) (DFT)a |

|---|---|---|---|

| Chair | Cs | Most stable ground state | 0.0 |

| 2,5-Twist-Boat | C2 | Flexible intermediate | ~5.2 researchgate.net |

| 1,4-Twist-Boat | C2 | Flexible intermediate | ~6.2 researchgate.net |

| Half-Chair | C2 | Highest energy transition state | ~10.8bwikipedia.org |

aEnergies are representative values for the parent 1,3-dioxane system. researchgate.netbValue for cyclohexane is often used as an approximation for the highest barrier. wikipedia.org

Reaction Mechanisms and Chemical Transformations of 1,3 Dioxane Ring Systems

Acid-Catalyzed Ring Opening and Hydrolysis

The acid-catalyzed hydrolysis of 1,3-dioxanes is a fundamental reaction that leads to the cleavage of the cyclic acetal (B89532) into its constituent carbonyl compound and 1,3-diol. organic-chemistry.org This process is reversible, and the equilibrium can be manipulated by controlling the reaction conditions. organicchemistrytutor.com

The hydrolysis of a 1,3-dioxane (B1201747), such as 4,5,6-Trimethyl-2-pentyl-1,3-dioxane, proceeds through a well-defined mechanism initiated by the protonation of one of the oxygen atoms in the ring by an acid catalyst. youtube.comchemistrysteps.com This protonation converts the hydroxyl group into a good leaving group (water). The subsequent steps are as follows:

Protonation: An oxygen atom of the 1,3-dioxane ring is protonated by an acid, forming an oxonium ion. chemistrysteps.com

Ring Opening: The C2-O bond cleaves, and the ring opens to form a resonance-stabilized carbocation, specifically an oxocarbenium ion. cdnsciencepub.com The stability of this intermediate is crucial to the reaction rate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation: A final deprotonation step yields the hemiacetal intermediate.

Further Hydrolysis: The hemiacetal then undergoes further acid-catalyzed hydrolysis to yield the final products: a carbonyl compound and a 1,3-diol. organicchemistrytutor.com For this compound, this would yield hexanal (B45976) and 3,4-dimethylpentane-2,4-diol.

This entire process is reversible, and the formation of the acetal is favored by the removal of water. masterorganicchemistry.com

Substituents on the 1,3-dioxane ring have a significant impact on the rate of hydrolysis and the regioselectivity of ring cleavage.

Electronic Effects: Electron-donating groups at the C2 position stabilize the intermediate oxocarbenium ion, thereby increasing the rate of hydrolysis. cdnsciencepub.com The pentyl group at the C2 position of this compound is an electron-donating alkyl group, which would facilitate the formation of the oxocarbenium ion and thus promote hydrolysis.

Steric Effects: The methyl groups at the C4, C5, and C6 positions introduce steric hindrance. The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, will be influenced by these substituents. thieme-connect.de Equatorial substituents are generally more stable. thieme-connect.de Steric hindrance can affect the approach of the acid catalyst and the nucleophile, potentially slowing the reaction rate compared to less substituted dioxanes.

Regioselectivity: In unsymmetrical 1,3-dioxanes, the initial protonation and subsequent C-O bond cleavage can occur at two different oxygen atoms. The regioselectivity of the ring opening is determined by the relative stability of the resulting carbocation intermediates. In the case of reductive cleavage, cleavage often occurs to form the more stable primary alcohol.

In the presence of a Lewis acid and a hydride reducing agent, such as lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3), 1,3-dioxanes can undergo reductive cleavage to form hydroxy ethers. cdnsciencepub.com This reaction also proceeds through an oxocarbenium ion intermediate, which is then reduced by the hydride. cdnsciencepub.com

The regioselectivity of this cleavage is influenced by the substitution pattern on the dioxane ring. The hydride attack generally occurs at the less sterically hindered carbon atom of the oxocarbenium ion. For this compound, the specific regioselectivity would depend on the precise stereochemistry of the methyl substituents and the resulting conformational preferences of the ring. Generally, the reaction favors the formation of the more stable primary alcohol. researchgate.net

Transacetalization Equilibrium and Kinetics

Transacetalization is a process where a 1,3-dioxane reacts with another alcohol or diol in the presence of an acid catalyst to form a new acetal. acs.org This is an equilibrium-driven process. reddit.com For this compound, this could involve reaction with a different diol to form a new cyclic acetal, or with a simple alcohol to form an acyclic acetal.

The kinetics of transacetalization are influenced by factors similar to those affecting hydrolysis, including the stability of the intermediate oxocarbenium ion and steric effects from the substituents. The reaction proceeds through the same key intermediate as hydrolysis. acs.org The equilibrium position can be shifted by using a large excess of the reactant alcohol or by removing one of the products. acs.org

Ring-Opening Polymerization (ROP)

Cyclic acetals, including 1,3-dioxanes, can undergo cationic ring-opening polymerization (ROP) to form polyacetals. researchgate.net This process is of significant interest for the synthesis of biodegradable polymers.

The cationic ROP of 1,3-dioxanes is typically initiated by strong acids or other cationic initiators. The mechanism involves the following key steps:

Initiation: A cationic initiator attacks one of the oxygen atoms of the 1,3-dioxane ring, leading to the formation of an oxonium ion.

Propagation: The oxonium ion is then attacked by another monomer molecule, leading to ring opening and the formation of a new propagating species. This process repeats, leading to the growth of the polymer chain. researchgate.net Two primary mechanisms are proposed for propagation: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. acs.orgacs.org

Chain Transfer and Termination: The polymerization process can be complicated by side reactions such as chain transfer and backbiting, which can lead to the formation of cyclic oligomers and affect the molecular weight of the resulting polymer. researchgate.netnih.gov

The presence of the pentyl group at the C2 position and methyl groups at the C4, C5, and C6 positions of this compound would be expected to influence its polymerizability. The steric bulk of these substituents could hinder the approach of the monomer to the active chain end, potentially lowering the rate of polymerization and the achievable molecular weight.

Cyclization of Polymer Chains and Strategies for Reduction

In the context of the cationic ring-opening polymerization (CROP) of 1,3-dioxane monomers like this compound, the formation of cyclic oligomers is a significant competing reaction to linear polymer chain growth. This phenomenon, driven by thermodynamics, arises from intramolecular "backbiting," where the active end of a growing polymer chain attacks a preceding acetal linkage within the same chain. This process results in the cleavage of a small, stable cyclic molecule from the chain end, reforming the active site on the now-shortened linear chain.

The equilibrium between linear polymer and cyclic species is a hallmark of the CROP of cyclic acetals. The Jacobson-Stockmayer theory provides a framework for understanding this, indicating that the propensity for cyclization is influenced by factors such as monomer concentration and reaction conditions. Higher monomer concentrations generally favor linear polymer formation, while lower concentrations can lead to an increased fraction of cyclic structures. thieme-connect.de

Several strategies have been developed to minimize the formation of these undesirable cyclic byproducts and promote the synthesis of high molecular weight linear polyacetals.

Key Strategies to Reduce Cyclization:

High Monomer Concentration: Polymerizing at concentrations well above the critical monomer concentration shifts the equilibrium toward the formation of linear chains.

Low Temperatures: Lowering the reaction temperature can kinetically favor the propagation of linear chains over the backbiting reactions that lead to cyclization.

Active Monomer (AM) Mechanism: A key strategy is to alter the polymerization mechanism itself. By employing the Active Monomer (AM) mechanism, where the monomer is activated by a protonic acid and then reacts with a neutral chain end (often a hydroxyl group), the concentration of highly reactive cationic chain ends is drastically reduced. researchgate.netmdpi.com This significantly suppresses the intramolecular backbiting side reaction. researchgate.net

Control of Conversion: Limiting the monomer conversion can also limit the extent of side reactions, including cyclization, that become more prevalent as the reaction progresses and monomer concentration decreases. vulcanchem.com

The table below summarizes the influence of various parameters on the formation of cyclic structures during the polymerization of 1,3-dioxane systems.

| Parameter | Influence on Cyclization | Rationale |

| Monomer Concentration | Decreases with increasing concentration | Higher concentration favors intermolecular propagation over intramolecular backbiting. |

| Temperature | Increases with increasing temperature | Higher temperature provides more energy for the chain to adopt conformations suitable for backbiting. |

| Polymerization Mechanism | Significantly lower in Active Monomer (AM) mechanism | Reduces the population of reactive cationic chain ends responsible for backbiting. researchgate.netmdpi.com |

| Monomer Conversion | Increases with increasing conversion | As monomer is consumed, the relative concentration of polymer acetal linkages increases, favoring backbiting. thieme-connect.de |

Active Monomer vs. Active Chain End Mechanisms

The cationic ring-opening polymerization of 1,3-dioxanes, including substituted derivatives like this compound, can proceed through two primary mechanistic pathways: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. researchgate.net The dominant pathway is determined by the specific reaction conditions, particularly the type of initiator and the presence of transfer agents like water or alcohols. researchgate.net

Active Chain End (ACE) Mechanism: In the traditional ACE mechanism, the polymerization is initiated by the reaction of a cation with the 1,3-dioxane monomer, leading to the formation of a tertiary oxonium ion at the end of the growing polymer chain. researchgate.net This positively charged "active chain end" then propagates by reacting with and incorporating subsequent neutral monomer molecules.

Characteristics of ACE:

The growing chain carries a charged active center. mdpi.com

It is highly susceptible to intramolecular backbiting, which leads to the formation of cyclic oligomers and broadens the molecular weight distribution. mdpi.com

Chain transfer reactions are common, making it difficult to control the polymer's molecular weight and end-group functionality.

Active Monomer (AM) Mechanism: The AM mechanism provides a method to exert greater control over the polymerization and suppress side reactions. thieme-connect.deresearchgate.net This pathway is favored when a strong protonic acid (e.g., triflic acid) is used as a catalyst in the presence of a nucleophile, typically a diol. researchgate.netmdpi.com In this process, the monomer is first protonated (activated), and this activated monomer then reacts with the neutral hydroxyl end-group of the growing polymer chain. researchgate.net

Characteristics of AM:

The growing chain is terminated with a neutral hydroxyl group, not a charged active center. mdpi.com

The concentration of protonated, active chains is significantly lower compared to the ACE mechanism. researchgate.net

The propensity for cyclization via backbiting is strongly hindered because the reactivity of the terminal hydroxyl groups toward the activated monomer is much higher than toward the ether groups within the polymer chain. researchgate.netmdpi.com

This mechanism allows for better control over molecular weight and the synthesis of telechelic polymers with defined end-groups.

The following table provides a comparative overview of the two mechanisms.

| Feature | Active Chain End (ACE) Mechanism | Active Monomer (AM) Mechanism |

| Propagating Species | Tertiary oxonium ion at the chain end | Neutral hydroxyl group at the chain end |

| Activated Species | Polymer chain | Monomer molecule |

| Cyclization Tendency | High, due to intramolecular backbiting mdpi.com | Low, as backbiting is suppressed researchgate.netmdpi.com |

| Molecular Weight Control | Poor | Good |

| Typical Initiators | Lewis acids, carbenium ions | Protonic acids in the presence of a diol researchgate.net |

Competition between the two mechanisms can occur. vulcanchem.com For instance, an activated monomer can be opened by a neutral monomer molecule (an ACE step) instead of by the intended diol or hydroxyl chain end, leading to a mixture of polymer structures. vulcanchem.com

Reactivity of Substituents on the Dioxane Ring

The 1,3-dioxane ring itself is generally stable under neutral, basic, reductive, and many oxidative conditions. thieme-connect.deorganic-chemistry.org Its primary reactivity is its lability towards acid-catalyzed hydrolysis, which cleaves the acetal linkage. thieme-connect.de The chemical reactivity of a substituted dioxane like this compound is therefore dominated by the transformations possible on its alkyl substituents—the pentyl group at the C2 position and the three methyl groups at the C4, C5, and C6 positions.

Electrophilic and Nucleophilic Reactions of Substituted Dioxanes

The reactivity of this compound towards electrophiles and nucleophiles is largely dictated by the properties of the acetal functional group and its saturated alkyl substituents.

Electrophilic Reactions: The saturated pentyl and trimethyl groups are electron-rich but lack π-electrons or lone pairs, making them generally unreactive toward electrophiles. The oxygen atoms of the dioxane ring, however, possess lone pairs and are subject to electrophilic attack, primarily by protons or Lewis acids. This interaction is the key step in the acid-catalyzed cleavage of the dioxane ring, which is the principal electrophilic reaction of the molecule.

Nucleophilic Reactions: The carbon atoms of the pentyl and trimethyl substituents are not electrophilic and are thus inert to nucleophilic attack. The carbon atoms of the dioxane ring are also generally not susceptible to direct nucleophilic attack.

However, reactivity can be induced:

Nucleophilic Attack Following Ring Activation: As mentioned, Lewis or Brønsted acids activate the ring by coordinating to an oxygen atom. This makes the acetal carbon (C2) highly electrophilic and susceptible to nucleophilic attack, leading to ring opening. thieme-connect.de

Nucleophilic Substitution on a Functionalized Substituent: While the pentyl and methyl groups themselves are unreactive to nucleophiles, if one of these groups were first functionalized (e.g., via free-radical halogenation to introduce a bromine atom), the resulting alkyl halide could undergo nucleophilic substitution reactions (Sₙ1 or Sₙ2). libretexts.orgucsb.edu For example, a bromo-pentyl substituted dioxane could react with nucleophiles like cyanide, azide, or amines to introduce new functional groups.

The table below outlines the general reactivity of the compound's different moieties towards electrophiles and nucleophiles.

| Moiety | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Pentyl/Trimethyl Groups | Very low; requires harsh conditions (e.g., free-radical initiation). | None, unless a leaving group is present on the alkyl chain. |

| Dioxane Ring Oxygens | High; readily attacked by protons and Lewis acids, leading to ring activation/cleavage. thieme-connect.de | None. |

| Dioxane Ring Carbons | None. | Low, unless the ring is activated by an electrophile at an oxygen atom. thieme-connect.de |

Advanced Applications of Substituted 1,3 Dioxanes in Organic Synthesis and Medicinal Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks

Substituted 1,3-dioxanes are widely recognized as versatile synthetic intermediates and building blocks in organic synthesis. thieme-connect.de Their primary and most traditional role is as a protecting group for 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.dewikipedia.org The formation of the 1,3-dioxane (B1201747) ring renders these functional groups stable to a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents and reductive or oxidative processes. thieme-connect.de This stability, coupled with their lability towards acidic conditions, allows for their selective removal, making them an invaluable tool in multistep syntheses of complex molecules. thieme-connect.de

Beyond their role as simple protecting groups, substituted 1,3-dioxanes serve as chiral synthons and templates for asymmetric synthesis. The inherent chirality of a substituted 1,3-dioxane, often derived from a chiral 1,3-diol, can be used to direct the stereochemical outcome of reactions on appended side chains. thieme-connect.de Furthermore, the 1,3-dioxane ring can be a precursor to other important functional group arrays. For instance, enantiomerically enriched 1,3-dioxanes can be readily transformed into the corresponding optically active 1,3-diols through ring-opening reactions, providing access to these valuable chiral building blocks. researchgate.net

The versatility of substituted 1,3-dioxanes is further exemplified by their participation in various carbon-carbon bond-forming reactions. The acetal (B89532) carbon (C2) can be functionalized, and the ring can undergo rearrangements to form larger or different heterocyclic systems. This reactivity makes them more than just passive spectators in a synthetic sequence; they are active participants that can be strategically incorporated to build molecular complexity.

Utility in Complex Molecule Synthesis

The structural features of substituted 1,3-dioxanes make them particularly well-suited for the synthesis of complex molecules, including natural products and their analogs.

Construction of Polyketide Natural Product Motifs

Polyketides are a large and structurally diverse class of natural products, many of which possess significant biological activity. frontiersin.org A common structural motif within polyketides is the 1,3-polyol unit. frontiersin.org The stereoselective synthesis of these arrays is a significant challenge in organic synthesis. Substituted 1,3-dioxanes have emerged as powerful building blocks for the iterative construction of these polyketide fragments. frontiersin.org

A key strategy involves the use of chiral 1,3-dioxanes to control the stereochemistry of subsequent reactions. For example, a diastereoselective protocol for the formation of syn-1,3-dioxanes can be achieved through a bismuth(III) nitrate-mediated reaction of δ-hydroxy α,β-unsaturated aldehydes or ketones with an aldehyde. frontiersin.org The resulting 1,3-dioxane can then be further elaborated. This iterative approach, where a 1,3-dioxane is formed and then its side chain is extended before the next 1,3-diol unit is introduced, allows for the controlled assembly of long-chain polyketide fragments with high stereochemical fidelity. frontiersin.org

| Reaction Type | Reactants | Key Features | Resulting Motif |

| Bismuth-mediated cyclization | δ-hydroxy α,β-unsaturated carbonyl, Aldehyde | Thermodynamic control, High diastereoselectivity for syn-1,3-dioxane | Protected 1,3-diol unit |

| Iterative allylation and oxidation | 1,3-Dioxane with aldehyde side chain, Allylating agent | Stepwise chain extension, Stereocontrol from existing chiral centers | Elongated polyketide backbone |

Asymmetric Synthesis of Chiral 1,3-Diols

Chiral 1,3-diols are fundamental building blocks for the synthesis of a wide array of natural products and pharmaceuticals. nih.gov Substituted 1,3-dioxanes serve as excellent precursors for the asymmetric synthesis of these valuable motifs. researchgate.net An enantioselective intermolecular Prins reaction, for instance, can be used to form chiral 1,3-dioxanes from styrenes and paraformaldehyde. researchgate.net

These enantioenriched 1,3-dioxanes can then undergo a straightforward ring-opening reaction to yield the corresponding chiral 1,3-diols without loss of enantiomeric purity. researchgate.net This two-step sequence provides a reliable method for accessing optically active 1,3-diols, which are common intermediates in the synthesis of important drug molecules. researchgate.net

| Starting Materials | Key Reaction | Intermediate | Final Product | Enantiomeric Purity |

| Styrene (B11656), Paraformaldehyde | Asymmetric Prins Reaction | Chiral 1,3-Dioxane | Chiral 1,3-Diol | High (>95% ee) |

| Aldehyde, 1,3-Propanediol (B51772) derivative | Acetalization | Chiral 1,3-Dioxane | Chiral 1,3-Diol | Dependent on diol purity |

Formation of Spiro and Dispiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are prevalent in many natural products and possess unique three-dimensional structures. Substituted 1,3-dioxanes can be involved in the synthesis of spirocyclic systems. For example, the oxidative arene spiroacetalization can be employed for the synthesis of quinone monoacetals, including spiro-1,3-dioxanes. thieme-connect.de

Dispiro compounds, with two spiro centers, can also be synthesized using 1,3-dioxane derivatives. For example, tandem Knoevenagel condensation and Michael addition reactions of aromatic aldehydes with 1,3-dioxane-4,6-diones can lead to the formation of complex dispirohydroquinolines. clockss.org The rigid framework of the 1,3-dioxane can help to control the stereochemistry of the newly formed spirocenters.

Chiral Auxiliaries and Inducers in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Chiral 1,3-dioxanes, derived from optically active 1,3-diols, are effective chiral auxiliaries in a variety of asymmetric transformations. thieme-connect.de The conformational rigidity of the 1,3-dioxane ring and the defined spatial orientation of its substituents create a chiral environment that can effectively bias the approach of reagents to a reactive site on an appended side chain. researchgate.net

These chiral acetals have been successfully employed to induce diastereoselectivity in reactions such as cycloadditions, epoxidations, and nucleophilic additions to carbonyl groups. thieme-connect.de The stereochemical outcome is often predictable based on the preferred conformation of the 1,3-dioxane ring and the steric and electronic nature of its substituents. A significant advantage of using 1,3-dioxanes as chiral auxiliaries is the relative ease with which the auxiliary can be removed under acidic conditions after the desired stereoselective transformation has been accomplished. thieme-connect.de

| Reaction Type | Chiral 1,3-Dioxane Auxiliary | Typical Diastereoselectivity |

| Epoxidation of α,β-unsaturated acetals | Derived from chiral 1,3-diols | Moderate to good |

| Carbonyl reduction of side chain | Derived from chiral 1,3-diols | Moderate to good |

| Cycloaddition reactions | Derived from chiral 1,3-diols | Good to excellent |

Applications in Organometallic Chemistry and Reductive Transformations

The stability of the 1,3-dioxane ring to a wide range of organometallic reagents and reductive conditions is a key feature that underpins its utility in organic synthesis. thieme-connect.de This stability allows the 1,3-dioxane moiety to function as a robust protecting group for carbonyls and 1,3-diols while chemical transformations are carried out on other parts of the molecule using, for example, Grignard reagents, organolithium compounds, or various metal hydrides. thieme-connect.de

While not typically a reactive participant in these transformations, the presence of a substituted 1,3-dioxane can influence the reactivity and selectivity of nearby functional groups through steric hindrance or by acting as a coordinating site for metal reagents. The oxygen atoms of the dioxane ring can chelate to Lewis acidic metals, which can influence the conformation of the molecule and the stereochemical course of a reaction.

In terms of reductive transformations of the 1,3-dioxane ring itself, this is generally avoided as it leads to cleavage of the acetal. However, specific reagents and conditions can be employed for the reductive opening of the 1,3-dioxane ring to afford protected diols or other functionalized products, further highlighting their versatility as synthetic intermediates.

Q & A

Q. What synthetic methodologies are effective for preparing 4,5,6-Trimethyl-2-pentyl-1,3-dioxane, and how can reaction conditions be optimized for stereochemical control?

The compound is synthesized via oxidation of precursor molecules (e.g., 2-tert-butyl-5-methyl-1,3-dioxane) using agents like w-chloroperbenzoic acid in methanol. Optimization involves controlling solvent polarity, reaction temperature (e.g., 193 K for crystallization), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) and adjusting reaction time can enhance stereoselectivity. Bulky substituents (e.g., tert-butyl) improve regioselectivity by directing oxidation pathways .

Q. How is X-ray crystallography utilized to resolve the crystal structure and stereochemistry of substituted 1,3-dioxanes?

Single-crystal X-ray diffraction with MoKα radiation (λ = 0.71073 Å) is employed to determine unit cell parameters (e.g., a = 5.822 Å, b = 6.375 Å for orthorhombic systems) and space groups (e.g., P2₁2₁2₁). SHELX-97 refines atomic coordinates, with hydrogen atoms modeled using riding positions. Bond angles and torsional data from the dioxane ring confirm substituent arrangements. Validation against thermal displacement parameters ensures structural accuracy .

Q. What systematic strategies should researchers adopt for literature reviews on 1,3-dioxane derivatives in environmental or toxicological studies?

Follow the EPA’s seven-topic framework: (1) physicochemical properties, (2) environmental fate, (3) exposure pathways, (4) human/ecological hazards. Use databases like SciFinder with keywords targeting substituent-specific behaviors (e.g., "alkyl-1,3-dioxane hydrolysis"). Cross-reference ECHA reports for hazard classifications and regulatory precedents .

Advanced Research Questions

Q. How do computational models predict thermal decomposition pathways of nitro-substituted 1,3-dioxanes, and what role do solvents play in modulating kinetics?

Density Functional Theory (DFT) at B3LYP/6-31G** identifies single-stage decomposition mechanisms with activation energies (e.g., 297.7 kJ·mol⁻¹). Polar solvents like DMSO stabilize transition states, reducing energy barriers by >80× for 5-methyl-5-nitro derivatives. Bromine substituents exhibit minimal solvent effects, emphasizing electronic over steric influences .

Q. What methodologies resolve contradictions in crystallographic data when multiple stereoisomers or polymorphs are present?

Combine X-ray diffraction with solid-state NMR to distinguish polymorphs. For orthorhombic vs. monoclinic systems, Rietveld refinement validates phase purity. High-resolution synchrotron data (completeness >95%) resolves minor stereoisomers (<5%). Iterative Hirshfeld atom refinement (HAR-NeXus) improves accuracy for light-element structures .

Q. How do substituent patterns influence the environmental persistence and biodegradation of 1,3-dioxane derivatives?

Aerobic biodegradation assays (OECD 301B) measure CO₂ evolution to assess mineralization. Hydrolysis studies at pH 4–9 track ring-opening kinetics. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with bioaccumulation. Pentyl groups increase hydrophobicity, reducing aquatic degradation rates compared to hydroxylated analogs .

Q. What challenges arise in determining absolute stereochemistry for multi-substituted 1,3-dioxanes, and how can anomalous dispersion effects address these?

Heavy atom-free structures require anomalous scattering from oxygen using CuKα radiation. Flack parameters refine absolute configurations but demand high data completeness. For low-symmetry crystals, circular dichroism (CD) spectroscopy complements X-ray data to resolve enantiomeric excess .

Q. How do methyl substituents at positions 4,5,6 affect the acid-catalyzed hydrolysis kinetics of 1,3-dioxane rings?

Methyl groups increase steric hindrance, slowing hydrolysis by 30% compared to unsubstituted analogs in 0.1 M H₂SO₄. Kinetic studies using NMR or HPLC monitor ring-opening rates, revealing cis-2,4,6-trimethyl derivatives as more resistant to degradation than trans isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products